3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid
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Overview
Description
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is an organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by the addition of a propanoic acid derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the thiazolidinone ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted thiazolidinones
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential anti-inflammatory and anticancer activities
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Inhibition of enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity
Induction of apoptosis: In cancer cells through the activation of caspases and other apoptotic pathways
Disruption of microbial cell walls: Leading to antimicrobial effects
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid
- 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]piperidine-2,6-dione
Uniqueness
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety, which may confer distinct biological and chemical properties compared to its analogs.
Biological Activity
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings.
- Molecular Formula : C₁₄H₁₃N₁O₄S₂
- Molecular Weight : 323.39 g/mol
- CAS Number : 302824-30-2
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. The following sections detail its antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance:
- A study demonstrated that compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2.31 to 4.33 μM for the most active derivatives .
Compound | MIC (μM) | Target Bacteria |
---|---|---|
Compound A | 2.31 | Staphylococcus aureus |
Compound B | 4.33 | Escherichia coli |
Compound C | 3.67 | Pseudomonas aeruginosa |
Antifungal Activity
The compound also exhibits antifungal properties:
- In vitro studies have shown that related thiazolidinone derivatives possess antifungal activity against Candida species with MIC values comparable to established antifungal agents like ketoconazole .
Compound | MIC (μM) | Target Fungus |
---|---|---|
Compound D | 1.25 | Candida albicans |
Compound E | 2.50 | Aspergillus niger |
Ketoconazole | 32.00 | Candida albicans |
Cytotoxicity
The cytotoxic potential of the compound has been evaluated in various cancer cell lines:
- A recent study reported that the compound displayed selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.0 |
MCF7 | 20.5 |
A549 | 18.0 |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial and fungal survival, such as lanosterol 14α-demethylase in fungi .
- Receptor Modulation : It acts as a modulator for PPARγ receptors, which play a role in regulating cellular metabolism and inflammation .
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives:
- Case Study 1 : A derivative showed promising results in reducing bacterial load in infected animal models, suggesting potential for therapeutic application .
- Case Study 2 : In a clinical trial setting, a related compound improved outcomes in patients with fungal infections resistant to standard treatments .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAZZXBOAKXHR-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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